molecular formula C25H22N2O2S B298577 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298577
M. Wt: 414.5 g/mol
InChI Key: QXHWQTXDXQAVEQ-MFIIUBNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as MBPT, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been extensively studied for its pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one exerts its pharmacological activities through various mechanisms of action. It inhibits the activation of NF-κB pathway, which is a key mediator of inflammation. 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one also scavenges free radicals and reduces oxidative stress-induced damage. Moreover, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of NF-κB pathway. 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one also increases the levels of antioxidant enzymes, such as SOD and CAT, and reduces lipid peroxidation. Furthermore, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its potent pharmacological activities, which can be used to study various biological processes. Moreover, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its potential toxicity and limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the study of 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. Firstly, more studies are needed to elucidate the molecular mechanisms underlying its pharmacological activities. Secondly, the potential of 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one as a therapeutic agent for various diseases, including cancer and inflammation, needs to be explored further. Thirdly, the development of novel 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one derivatives with improved pharmacological properties is an area of interest. Finally, the use of 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in combination with other drugs or therapies needs to be investigated to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can be achieved through various methods, including the reaction of 3-methoxybenzaldehyde, 2-phenylethylamine, and thiourea in the presence of acetic acid and ethanol. The product is obtained after recrystallization from ethanol.

Scientific Research Applications

5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB pathway. Additionally, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been found to possess potent antioxidant activities, which can protect cells from oxidative stress-induced damage. Furthermore, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.

properties

Product Name

5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C25H22N2O2S

Molecular Weight

414.5 g/mol

IUPAC Name

(5E)-5-[(3-methoxyphenyl)methylidene]-3-(2-phenylethyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22N2O2S/c1-29-22-14-8-11-20(17-22)18-23-24(28)27(16-15-19-9-4-2-5-10-19)25(30-23)26-21-12-6-3-7-13-21/h2-14,17-18H,15-16H2,1H3/b23-18+,26-25?

InChI Key

QXHWQTXDXQAVEQ-MFIIUBNGSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4

SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4

Origin of Product

United States

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